1,2,3,7-Tetrachlorodibenzo-p-dioxin
Overview
Description
1,2,3,7-Tetrachlorodibenzo-p-dioxin is a polychlorinated dibenzo-p-dioxin, a group of chemically-related compounds known for their environmental persistence and toxicity. This compound is a colorless to white crystalline solid with no distinguishable odor at room temperature. It is often formed as an unwanted byproduct in various industrial processes, such as the burning of organic materials and the manufacture of certain chlorinated chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,7-Tetrachlorodibenzo-p-dioxin can be synthesized through the chlorination of dibenzo-p-dioxin. This process typically involves the use of chlorine gas under controlled conditions to ensure selective chlorination at the desired positions on the dibenzo-p-dioxin molecule .
Industrial Production Methods
Industrial production of this compound is generally unintentional and occurs as a byproduct during the manufacture of chlorinated organic chemicals, such as chlorinated phenols. It can also be formed during the chlorine bleaching process used by pulp and paper mills .
Chemical Reactions Analysis
Types of Reactions
1,2,3,7-Tetrachlorodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: Exposure to ultraviolet light in solution can lead to oxidation reactions.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Catalytic perchlorination can occur, leading to further chlorination of the compound.
Common Reagents and Conditions
Oxidation: Ultraviolet light in solvents like isooctane or n-octanol.
Substitution: Catalysts such as iron or copper can facilitate perchlorination.
Major Products
Oxidation: Formation of various oxidized derivatives.
Substitution: Higher chlorinated derivatives of the original compound.
Scientific Research Applications
1,2,3,7-Tetrachlorodibenzo-p-dioxin has several scientific research applications:
Mechanism of Action
1,2,3,7-Tetrachlorodibenzo-p-dioxin exerts its effects primarily through the activation of the aryl hydrocarbon receptor, a transcription factor present in all cells . This receptor regulates the expression of various genes involved in xenobiotic metabolism, cell growth, and differentiation . The compound’s mechanism of action includes:
Gene Expression: Alters the expression of several hundred genes, including those involved in detoxification and metabolic processes.
Oxidative Stress: Induces the production of reactive oxygen species, leading to oxidative damage to cellular components.
Apoptosis: Can trigger programmed cell death through pathways involving caspase activation and DNA fragmentation.
Comparison with Similar Compounds
1,2,3,7-Tetrachlorodibenzo-p-dioxin is part of a broader class of compounds known as polychlorinated dibenzo-p-dioxins. Similar compounds include:
2,3,7,8-Tetrachlorodibenzo-p-dioxin: Known for its high toxicity and environmental persistence.
Polychlorinated Dibenzofurans: Structurally similar but differ in the presence of an oxygen atom connecting the aromatic rings.
Polychlorinated Biphenyls: Share similar toxicological properties but have different structural features.
Uniqueness
This compound is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological effects. Its ability to activate the aryl hydrocarbon receptor and induce oxidative stress distinguishes it from other related compounds .
Properties
IUPAC Name |
1,2,3,7-tetrachlorodibenzo-p-dioxin | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-1-2-7-8(3-5)17-9-4-6(14)10(15)11(16)12(9)18-7/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGXYFVQZVPEFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=CC(=C(C(=C3O2)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40217291 | |
Record name | 1,2,3,7-Tetrachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40217291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67028-18-6 | |
Record name | 1,2,3,7-Tetrachlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067028186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,7-Tetrachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40217291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,7-TETRACHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP084976GU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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